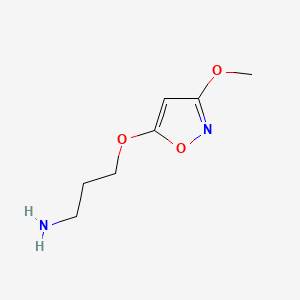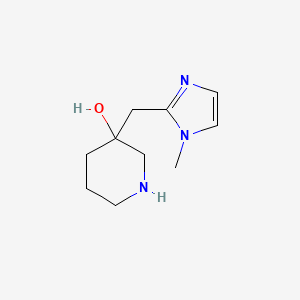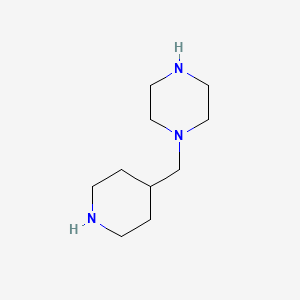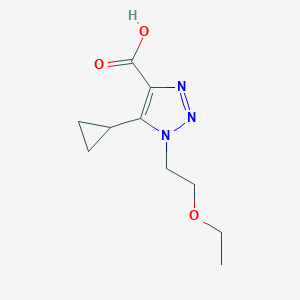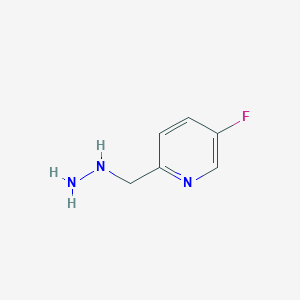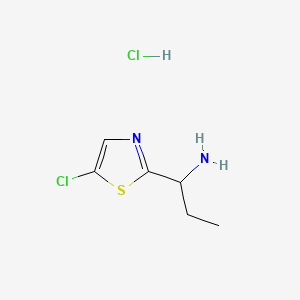
1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the thiazole ring and a propan-1-amine group attached to the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Amination: The propan-1-amine group is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate catalysts.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacological agent in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other biomolecules, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 2-Mercapto-5-amino thiazoles
- 4-(2,5-Dichloro thienyl)-1,3-thiazoles
Uniqueness: 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific properties and applications.
特性
分子式 |
C6H10Cl2N2S |
|---|---|
分子量 |
213.13 g/mol |
IUPAC名 |
1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9ClN2S.ClH/c1-2-4(8)6-9-3-5(7)10-6;/h3-4H,2,8H2,1H3;1H |
InChIキー |
MHHZHQFWTPKUSI-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=C(S1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


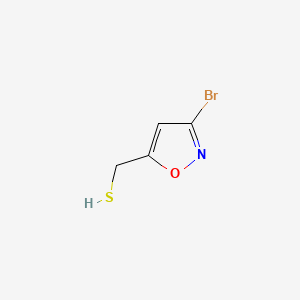
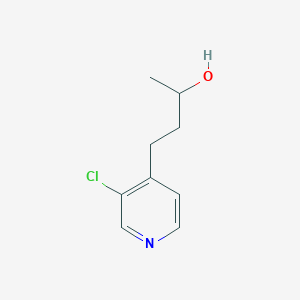

![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
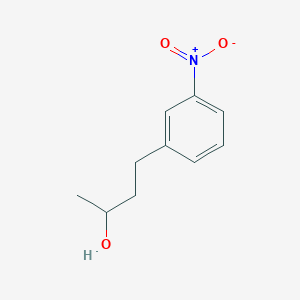

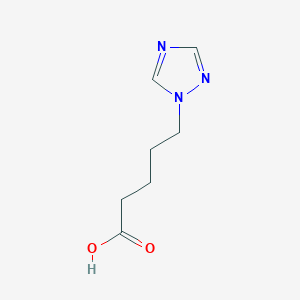
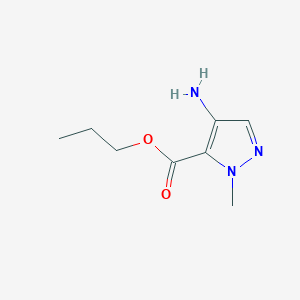
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
